molecular formula C10H16ClN3O2 B1480725 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine CAS No. 2097969-34-9

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine

Cat. No.: B1480725
CAS No.: 2097969-34-9
M. Wt: 245.7 g/mol
InChI Key: PVNAASQEFXDUDS-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 g/mol (calculated). This compound belongs to a class of pyridazine derivatives, which are recognized as valuable scaffolds in medicinal chemistry and drug discovery. The structure features a chloro-substituted pyridazine ring, a common pharmacophore, linked to a diethoxyethyl side chain which can influence the molecule's solubility and physicochemical properties. As a chemical building block, it is primarily used in research and development settings for the synthesis of more complex molecules. Its reactive chloro and amine groups make it a versatile intermediate for constructing combinatorial libraries or for use in nucleophilic substitution reactions. Researchers utilize this compound in exploring new chemical entities, particularly in the development of potential therapeutic agents. The presence of the diethoxyethyl group is of specific interest for its potential to confer unique steric and electronic properties to resultant compounds. Handling of this substance should be conducted by trained personnel in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)7-12-9-6-5-8(11)13-14-9/h5-6,10H,3-4,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNAASQEFXDUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=NN=C(C=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting material : A pyridazine or pyridine derivative, often substituted with nitro or hydroxy groups.
  • Chlorination : Introduction of chlorine at the 6-position using reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3).
  • Reduction : Conversion of nitro groups to amino groups via catalytic hydrogenation or iron/ammonium chloride reduction.
  • Alkylation/Amination : Introduction of the 2,2-diethoxyethyl moiety through nucleophilic substitution or reductive amination.

Chlorination of Pyridazine Precursors

Chlorination is a critical step to install the 6-chloro substituent on the pyridazine ring. Multiple studies have demonstrated effective chlorination using phosphorus pentachloride and phosphorus oxychloride under reflux conditions.

Yield (%) Reagents & Conditions Notes
78% PCl5 and POCl3, 150°C, 2 h Reaction of 6-methyl-5-nitropyridin-2-ol with PCl5 and POCl3 yields 6-chloro-2-methyl-3-nitropyridine as a light brown solid.
85% PCl5 and POCl3, 110°C, 3.5 h Conversion of 6-hydroxy-3-nitro-2-picoline to 6-chloro-3-nitro-2-picoline with stepwise addition of reagents.
62-64% PCl5 and POCl3, DMF solvent, 100-115°C, 2-8 h Chlorination in DMF improves solubility and reaction efficiency, yielding 6-chloro derivatives after workup.

These chlorination methods provide high yields of chloro-substituted nitro pyridine/pyridazine intermediates, which are essential for further functionalization.

Reduction of Nitro to Amino Group

The nitro group at position 3 is reduced to an amino group using various methods:

Yield (%) Reducing Agent & Conditions Notes
99% Fe powder, HCl, ethanol/water, 20°C, 1 h Efficient reduction of 6-chloro-3-nitro-2-methylpyridine to 6-chloro-2-methyl-3-aminopyridine with high purity.
78% Fe powder, NH4Cl, methanol, 80°C, 5 h Alternative reduction method with ammonium chloride and iron in methanol, followed by purification.
96% Catalytic hydrogenation with 5% Pd/C, ethanol, 40-45°C, 6-8 h, autoclave Hydrogenation under pressure converts nitro to amino with high yield and purity.

These reduction methods are robust and scalable, producing the key amino intermediate necessary for subsequent alkylation.

Introduction of the 2,2-Diethoxyethyl Group

The amino group at position 3 is alkylated or functionalized with the 2,2-diethoxyethyl moiety typically via nucleophilic substitution or reductive amination. While direct literature specific to 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine is limited, analogous procedures from related compounds suggest:

  • Reaction of the amino intermediate with 2,2-diethoxyacetaldehyde or its derivatives under reductive amination conditions.
  • Use of lithium hydride or cesium carbonate as bases in aprotic solvents (e.g., toluene) to facilitate nucleophilic substitution.
  • Palladium-catalyzed coupling reactions may also be employed when the alkoxyethyl group is introduced via protected intermediates.
Yield (%) Conditions & Reagents Notes
70.2% Lithium hydride, toluene, 90°C, 4 h Alkylation of amino-pyridine derivatives with alkoxyalkyl carbamates, followed by purification.
94-96% Cs2CO3, Pd(OAc)2, phosphine ligand, toluene, 20-70°C Palladium-catalyzed coupling to introduce alkoxyalkyl substituents on amino-pyridine rings.

These methods provide efficient routes to introduce the diethoxyethyl moiety onto the amino group, yielding the target compound with high purity and yield.

Summary Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Yield (%) Product Description
Chlorination 6-hydroxy-3-nitro-2-picoline PCl5, POCl3, 110-150°C, 2-3.5 h 62-85% 6-chloro-3-nitro-2-picoline (intermediate)
Nitro Reduction 6-chloro-3-nitro-2-methylpyridine Fe/HCl/EtOH/H2O, 20°C, 1 h or Pd/C H2, 40-45°C 78-99% 6-chloro-3-amino-2-methylpyridine
Alkylation/Amination 6-chloro-3-aminopyridine derivative LiH/toluene, 90°C, 4 h or Cs2CO3/Pd catalyst 70-96% This compound

Research Findings and Notes

  • The chlorination step is sensitive to temperature and reagent ratios; excess phosphorus pentachloride can improve yield but requires careful control to avoid side reactions.
  • Reduction of nitro groups is efficiently achieved by iron powder in acidic media or catalytic hydrogenation, with the latter providing cleaner products but requiring specialized equipment.
  • Alkylation with 2,2-diethoxyethyl groups benefits from the use of strong bases and palladium catalysts to achieve high regioselectivity and yield.
  • Purification is generally performed by recrystallization or silica gel chromatography to ensure high purity suitable for further synthetic applications.

Chemical Reactions Analysis

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among pyridazin-3-amine derivatives include:

  • Electron-withdrawing groups (e.g., Cl, NO₂): Enhance electrophilicity and may influence binding to biological targets.
  • Aliphatic vs. aromatic side chains: Impact lipophilicity, steric bulk, and hydrogen-bonding capacity.
Table 1: Physicochemical Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight Substituent (R Group) Melting Point (°C) Key Features
6-Chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine C₁₁H₁₆ClN₃O₂ 257.72 -NH-(CH₂CH(OEt)₂) Not reported High solubility due to ethoxy
6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine (12) C₁₀H₇ClN₄O₂ 250.64 -NH-(4-NO₂-C₆H₄) 182–183 Nitro group enhances reactivity
6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine (13) C₁₁H₁₀N₄O₃ 246.22 -OCH₃, -NH-(4-NO₂-C₆H₄) 123–125 Methoxy increases electron density
6-Chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine C₁₁H₈ClF₂N₃ 255.65 -NH-(CH₂-C₆H₃-2,6-F₂) Not reported Fluorine enhances lipophilicity
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine C₁₁H₁₆ClN₃ 225.72 -NH-(CH₂-cyclohexyl) Not reported Hydrophobic side chain

Solubility and Pharmacokinetic Considerations

  • The diethoxyethyl group in the main compound enhances hydrophilicity compared to cyclohexylmethyl () or benzyl () substituents.
  • Compared to nitro-substituted analogs (e.g., compound 12), the main compound may exhibit improved metabolic stability due to the absence of reactive nitro groups.

Biological Activity

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chloro group and a diethoxyethyl moiety. The structural formula can be represented as:

C11H16ClN3O2\text{C}_{11}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_2

This unique structure allows for various chemical interactions, making it a candidate for diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against several pathogenic bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study:
A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 25 µM. Furthermore, apoptosis assays confirmed that the compound induces programmed cell death in these cancer cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes critical for cellular processes, such as:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity related to growth factor signaling.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyridazine derivatives, including this compound. Findings suggest that modifications to the diethoxyethyl group can enhance biological activity and selectivity for target enzymes.

Table 2: Structure-Activity Relationship Data

DerivativeActivity LevelComments
6-chloro-N-(2,2-diethoxyethyl)Moderate AntimicrobialEffective against Gram-positive bacteria
6-chloro-N-(2-methoxyphenyl)High AnticancerStronger inhibition in breast cancer cells
6-chloro-N-(ethyl)Low ActivityReduced efficacy compared to diethoxyethyl

Q & A

Q. What are the optimized synthetic routes for 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 3,6-dichloropyridazine with 2,2-diethoxyethylamine under controlled conditions. Key parameters include:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
  • Temperature: Elevated temperatures (80–100°C) improve substitution efficiency.
  • Catalysts: Base catalysts like triethylamine neutralize HCl byproducts, shifting equilibrium toward product formation .
    Alternative routes may utilize coupling agents (e.g., EDCI) for amide bond formation in related pyridazine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm substitution patterns and diethoxyethyl group integration. Coupling constants in aromatic regions distinguish pyridazine ring positions .
  • X-ray Crystallography: Determines absolute configuration and intermolecular interactions. For example, monoclinic crystal systems (space group P2/cP2/c) with unit cell parameters a=14.60a = 14.60 Å, b=10.86b = 10.86 Å, β=126.4\beta = 126.4^\circ are reported for analogs .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., C11H16ClN3O2C_{11}H_{16}ClN_3O_2, MW 257.72 g/mol) .

Q. How can purity and identity be confirmed post-synthesis?

  • HPLC: Use reverse-phase columns (C18) with UV detection (λ=254\lambda = 254 nm) to assess purity (95%\geq 95\%) .
  • Elemental Analysis: Match experimental C/H/N ratios to theoretical values (e.g., C11H16ClN3O2C_{11}H_{16}ClN_3O_2: C 51.26%, H 6.26%, N 16.30%) .
  • Melting Point: Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation: Replace the diethoxyethyl group with fluorobenzyl (e.g., 2,4-difluorobenzyl in ) or tetrahydrofuran-methyl () to assess steric/electronic effects.
  • Activity Assays: Test derivatives in biological models (e.g., enzyme inhibition, cytotoxicity) and correlate with substituent properties. For example, fluorinated analogs show enhanced lipophilicity and target binding .
  • Data Analysis: Use similarity indices (e.g., 0.86–0.92 for pyridazine analogs) to prioritize compounds for synthesis .

Q. How to resolve contradictions between NMR and crystallographic data?

  • Cross-Validation: Compare NMR-derived torsion angles with X-ray coordinates. Discrepancies may arise from solution vs. solid-state conformers.
  • Computational Modeling: Employ density functional theory (DFT) to simulate NMR chemical shifts and validate crystallographic assignments .
  • Software Tools: Use SHELXL () for refining crystallographic models against experimental data to minimize RR-factors (<0.05< 0.05) .

Q. What mechanistic insights exist for nucleophilic substitution in pyridazine systems?

  • Reaction Pathways: The chloro group at position 6 undergoes SNArS_NAr (aromatic nucleophilic substitution) with amines. Electron-withdrawing groups (e.g., pyridazine N-atoms) activate the ring for attack .
  • Kinetic Studies: Monitor reaction progress via 19^{19}F NMR (if fluorinated amines are used) to determine rate constants and transition states .

Q. How does the diethoxyethyl group influence solubility and reactivity?

  • Solubility: The diethoxyethyl moiety enhances hydrophilicity, improving aqueous solubility compared to alkyl or aryl substituents.
  • Steric Effects: Bulky substituents may hinder intermolecular interactions in crystal packing, as seen in analogs with P2/cP2/c symmetry .
  • Chemical Stability: Ethoxy groups are prone to acid-catalyzed hydrolysis, requiring anhydrous conditions during synthesis .

Q. What challenges arise in crystallographic analysis of pyridazine derivatives?

  • Crystal Growth: Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
  • Data Collection: Use Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) and CCD detectors (e.g., Bruker APEXII) for high-resolution datasets.
  • Refinement: Address disorder in flexible diethoxyethyl chains using SHELXL’s PART instruction .

Q. How to handle polymorphism in pyridazine-based compounds?

  • Screening: Crystallize from diverse solvents (e.g., DMSO, acetone) to identify polymorphs.
  • Thermal Analysis: DSC detects phase transitions between polymorphic forms.
  • Structural Comparison: Analyze hydrogen-bonding patterns (e.g., N–H···N vs. N–H···O) to explain stability differences .

Q. What are the best practices for experimental phasing in X-ray studies?

  • Heavy Atom Derivatives: Introduce selenium (via Se-methionine) or halogens (e.g., Br in ) for MAD/SAD phasing.
  • Software Pipelines: Integrate SHELXC/D/E () for rapid phase determination in high-throughput workflows .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine
Reactant of Route 2
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6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine

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